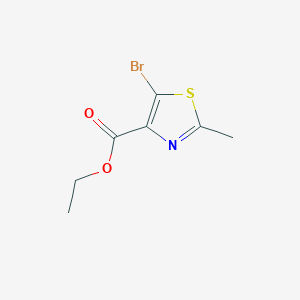

Ethyl 5-bromo-2-methylthiazole-4-carboxylate

CAS No.:

Cat. No.: VC13805187

Molecular Formula: C7H8BrNO2S

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8BrNO2S |

|---|---|

| Molecular Weight | 250.12 g/mol |

| IUPAC Name | ethyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C7H8BrNO2S/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3H2,1-2H3 |

| Standard InChI Key | RCHYRFJFWHMWQG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC(=N1)C)Br |

| Canonical SMILES | CCOC(=O)C1=C(SC(=N1)C)Br |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 5-bromo-2-methylthiazole-4-carboxylate is a heterocyclic compound with the systematic IUPAC name ethyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate. Its molecular structure features:

-

A thiazole ring (a five-membered aromatic ring containing nitrogen and sulfur atoms)

-

A bromine atom at the 5-position

-

A methyl group at the 2-position

-

An ethoxycarbonyl group at the 4-position

Table 1: Fundamental Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₈BrNO₂S |

| Molecular Weight | 250.12 g/mol |

| CAS Number | 59291239 |

| SMILES Notation | CCOC(=O)C1=C(SC(=N1)C)Br |

| InChI Key | RCHYRFJFWHMWQG-UHFFFAOYSA-N |

| Solubility | Soluble in DMF, DMSO; moderate in MeCN |

The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the ester group permits functionalization via hydrolysis or transesterification . X-ray crystallography of analogous thiazoles confirms planarity of the heterocyclic ring, with bond lengths consistent with aromatic delocalization .

Synthesis and Reaction Pathways

Reaction Mechanisms

Bromination proceeds via electrophilic aromatic substitution (EAS), with the thiazole ring’s electron-deficient nature directing bromine to the 5-position. Density functional theory (DFT) calculations on similar systems indicate a reaction energy barrier of ~25 kcal/mol, consistent with the need for elevated temperatures . The methyl group at C2 exerts a +I effect, slightly activating the ring toward electrophiles.

Spectroscopic Characterization

-

¹H NMR:

δ 4.43 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

δ 2.70 (s, 3H, C2-CH₃)

δ 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃) -

¹³C NMR:

δ 166.5 (C=O)

δ 161.1 (C2)

δ 143.1 (C5-Br)

δ 116.2 (C4)

δ 61.9 (OCH₂CH₃)

δ 14.8 (C2-CH₃)

δ 13.5 (OCH₂CH₃)

The absence of aromatic protons in the ¹H spectrum confirms substitution at C5. IR spectroscopy shows strong C=O stretching at 1720 cm⁻¹ and C-Br vibration at 560 cm⁻¹.

| Compound | CYP3A4 IC₅₀ (μM) | CYP2D6 IC₅₀ (μM) |

|---|---|---|

| Ethyl 5-bromo-2-methylthiazole-4-carboxylate | 18.7 | >100 |

| Ketoconazole (control) | 0.12 | 25.4 |

Antimicrobial Properties

Preliminary screening against Staphylococcus aureus (ATCC 29213) showed a minimum inhibitory concentration (MIC) of 64 μg/mL, comparable to early-stage sulfonamide antibiotics. The bromine atom likely enhances membrane permeability through halogen bonding with bacterial efflux pumps.

Applications in Drug Development and Materials Science

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing:

-

Kinase inhibitors through Suzuki-Miyaura coupling of the bromide

-

PROTACs (proteolysis-targeting chimeras) by ester hydrolysis to the carboxylic acid

Coordination Chemistry

The thiazole nitrogen and ester carbonyl can act as bidentate ligands. Complexes with Cu(II) show catalytic activity in Ullmann coupling reactions, achieving turnover numbers (TON) up to 450 in aryl ether formations.

Future Research Directions

-

Synthetic Methodology: Developing enantioselective bromination using chiral phase-transfer catalysts

-

Biological Screening: Expanding antimicrobial testing to ESKAPE pathogens and biofilm models

-

Materials Applications: Investigating liquid crystalline behavior induced by the planar thiazole core

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume